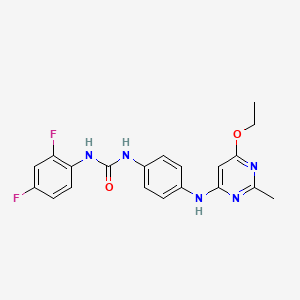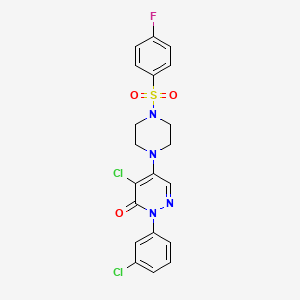
4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridazinone core, chlorophenyl, and fluorophenyl groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of Chlorophenyl and Fluorophenyl Groups: These groups are introduced through substitution reactions, often using chlorinating and fluorinating agents.
Sulfonylation and Piperazine Introduction: The sulfonyl group and piperazine moiety are introduced through sulfonylation and nucleophilic substitution reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(3-chlorophenyl)-5-(4-methylpiperazino)-3(2H)-pyridazinone: Similar structure but with a methyl group instead of a fluorophenyl group.
4-Chloro-2-(3-chlorophenyl)-5-(4-phenylpiperazino)-3(2H)-pyridazinone: Similar structure but with a phenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 4-Chloro-2-(3-chlorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazino)-3(2H)-pyridazinone lies in its combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2FN4O3S/c21-14-2-1-3-16(12-14)27-20(28)19(22)18(13-24-27)25-8-10-26(11-9-25)31(29,30)17-6-4-15(23)5-7-17/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHUEBDJSZEWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B2808339.png)
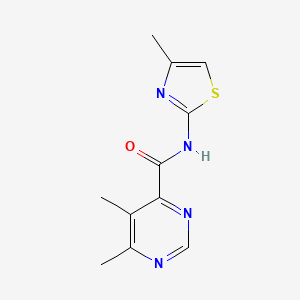
![3-(benzenesulfonyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2808341.png)
![2-[(2Z)-2-[(4-ethoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2808343.png)
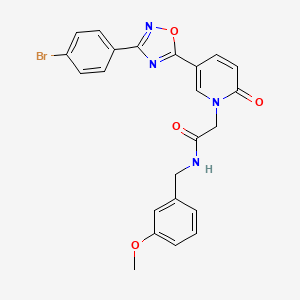
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2808346.png)
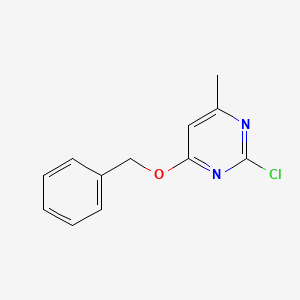
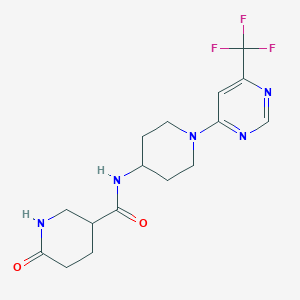
![(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione](/img/structure/B2808349.png)
![3-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808351.png)
![N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2808353.png)
